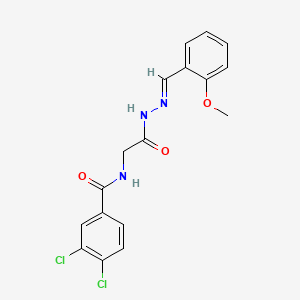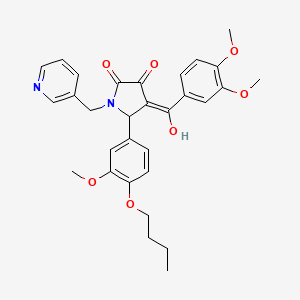
N'-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(9-Antrilometileno)-2,4-dihidroxi-benzohidrazida es un compuesto químico que presenta una porción de antraceno unida a una estructura de benzohidrazida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-(9-Antrilometileno)-2,4-dihidroxi-benzohidrazida normalmente implica la reacción de condensación entre el 9-antriloaldehído y la 2,4-dihidroxi-benzohidrazida. La reacción generalmente se lleva a cabo en un disolvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación del enlace de base de Schiff entre el grupo aldehído del 9-antriloaldehído y el grupo hidrazida de la 2,4-dihidroxi-benzohidrazida .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para N'-(9-Antrilometileno)-2,4-dihidroxi-benzohidrazida no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la elección del disolvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-(9-Antrilometileno)-2,4-dihidroxi-benzohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en la porción de hidrazida.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Derivados oxidados de la porción de antraceno.
Reducción: Formas reducidas del grupo hidrazida.
Sustitución: Derivados de hidrazida sustituidos.
Aplicaciones Científicas De Investigación
N'-(9-Antrilometileno)-2,4-dihidroxi-benzohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como una sonda fluorescente debido a su porción de antraceno, que exhibe fuertes propiedades de fluorescencia.
Biología: Investigada por su potencial como una molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales electrónicos orgánicos y sensores
Mecanismo De Acción
El mecanismo de acción de N'-(9-Antrilometileno)-2,4-dihidroxi-benzohidrazida implica su interacción con objetivos moleculares como enzimas y receptores. El grupo hidrazida del compuesto puede formar enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, influyendo en su actividad. La porción de antraceno puede intercalarse con el ADN, potencialmente interrumpiendo los procesos de replicación y transcripción .
Comparación Con Compuestos Similares
Compuestos Similares
N'-(9-Antrilometileno)nicotinohidrazida: Estructura similar con una porción de nicotinohidrazida.
N'-(9-Antrilometileno)-4-metil-bencenosulfonohidrazida: Contiene un grupo sulfonohidrazida en lugar de un grupo benzohidrazida
Singularidad
N'-(9-Antrilometileno)-2,4-dihidroxi-benzohidrazida es única debido a su combinación de la porción de antraceno y la estructura de 2,4-dihidroxi-benzohidrazida. Esta combinación imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
478508-09-7 |
|---|---|
Fórmula molecular |
C22H16N2O3 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C22H16N2O3/c25-16-9-10-19(21(26)12-16)22(27)24-23-13-20-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)20/h1-13,25-26H,(H,24,27)/b23-13+ |
Clave InChI |
OAYDIKOMEMJUPE-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=C(C=C(C=C4)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=C(C=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B12025534.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12025542.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12025546.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12025548.png)


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12025579.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12025592.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B12025599.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025600.png)



